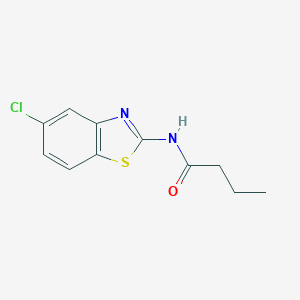![molecular formula C18H17ClN2O2 B244171 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CM156 and has been found to have significant effects on various biological systems.
作用机制
The mechanism of action of CM156 is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. CM156 has been shown to increase the binding of GABA to the receptor, leading to an increase in inhibitory signaling in the brain. This may be responsible for the anxiolytic and analgesic effects of CM156.
Biochemical and Physiological Effects:
CM156 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CM156 has also been shown to reduce anxiety in animal models of anxiety disorders. Additionally, CM156 has been found to have cardioprotective effects, reducing damage to the heart during ischemia-reperfusion injury.
实验室实验的优点和局限性
One advantage of using CM156 in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of GABA signaling on various biological systems. However, one limitation of using CM156 is its potential toxicity. High doses of CM156 have been shown to cause liver damage in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of CM156 in scientific research. One area of interest is the potential use of CM156 in the treatment of anxiety disorders. Another area of interest is the use of CM156 as a tool to study the role of GABA signaling in various biological systems. Additionally, future studies may focus on optimizing the synthesis method of CM156 to produce higher yields of the compound with greater purity.
Conclusion:
In conclusion, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, or CM156, is a promising compound for scientific research. Its specificity for the GABA-A receptor and its effects on various biological systems make it a valuable tool for studying the role of GABA signaling in health and disease. While there are limitations to its use, such as potential toxicity, the future directions for the use of CM156 in research are numerous and exciting.
合成方法
The synthesis of CM156 involves the reaction of 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure CM156. This method has been optimized to produce high yields of the compound with high purity.
科学研究应用
CM156 has been studied extensively for its potential applications in scientific research. It has been found to have significant effects on various biological systems, including the nervous system, cardiovascular system, and immune system. CM156 has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases.
属性
分子式 |
C18H17ClN2O2 |
|---|---|
分子量 |
328.8 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-10(2)17(22)20-14-9-12(5-6-13(14)19)18-21-15-8-11(3)4-7-16(15)23-18/h4-10H,1-3H3,(H,20,22) |
InChI 键 |
CRCMZEXMJVVXNM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C(C)C |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)

![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)

![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)
